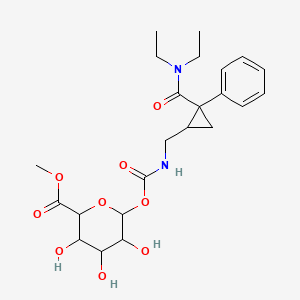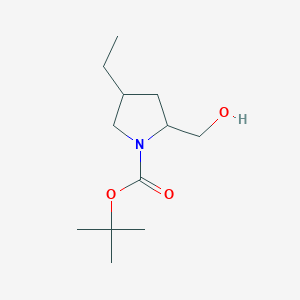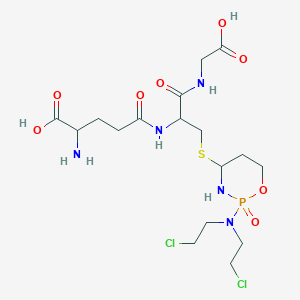
4-Glutathionyl cyclophosphamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Glutathionyl cyclophosphamide is a metabolite of cyclophosphamide, a nitrogen mustard alkylating agent used in chemotherapy. This compound is formed when cyclophosphamide undergoes metabolic transformation, incorporating a glutathione moiety. The addition of glutathione enhances the compound’s ability to inhibit cancer cell growth by acting as a kinase inhibitor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Glutathionyl cyclophosphamide involves the hydroxylation of cyclophosphamide to form 4-hydroxycyclophosphamide, which then reacts with glutathione. This reaction can be catalyzed by enzymes such as peroxygenases from fungi like Marasmius rotula. The reaction conditions typically involve the use of hydrogen peroxide as a co-substrate .
Industrial Production Methods: The use of biocatalysts like peroxygenases can enhance the yield and purity of the compound, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: 4-Glutathionyl cyclophosphamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and detoxification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of peroxygenases.
Reduction: Reducing agents like glutathione can facilitate the conversion of cyclophosphamide metabolites.
Substitution: The substitution reactions often involve nucleophiles like glutathione, which replace specific functional groups in the cyclophosphamide molecule.
Major Products: The major products formed from these reactions include 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard. These metabolites play crucial roles in the compound’s pharmacological activity .
科学的研究の応用
4-Glutathionyl cyclophosphamide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of cyclophosphamide and its derivatives.
Biology: Researchers use this compound to investigate the role of glutathione in cellular detoxification processes.
Medicine: It is crucial in cancer research, particularly in understanding the mechanisms of drug resistance and toxicity.
Industry: The compound is used in the development of new chemotherapeutic agents with improved efficacy and reduced side effects
作用機序
The mechanism of action of 4-Glutathionyl cyclophosphamide involves its conversion to active metabolites that form DNA crosslinks, inhibiting DNA replication and inducing apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in cell cycle regulation. The pathways involved in its action include the activation of p53-mediated apoptosis and the inhibition of DNA repair mechanisms .
類似化合物との比較
4-Hydroxycyclophosphamide: A primary metabolite of cyclophosphamide, involved in its pharmacological activity.
Aldophosphamide: A tautomer of 4-hydroxycyclophosphamide, which further decomposes to form active metabolites.
Phosphoramide Mustard: The ultimate cytotoxic metabolite responsible for DNA crosslinking.
Uniqueness: 4-Glutathionyl cyclophosphamide is unique due to the incorporation of a glutathione moiety, which enhances its ability to inhibit cancer cell growth and reduces its toxicity compared to other cyclophosphamide metabolites. This modification allows for more targeted and effective chemotherapy treatments .
特性
分子式 |
C17H30Cl2N5O8PS |
|---|---|
分子量 |
566.4 g/mol |
IUPAC名 |
2-amino-5-[[3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H30Cl2N5O8PS/c18-4-6-24(7-5-19)33(31)23-14(3-8-32-33)34-10-12(16(28)21-9-15(26)27)22-13(25)2-1-11(20)17(29)30/h11-12,14H,1-10,20H2,(H,21,28)(H,22,25)(H,23,31)(H,26,27)(H,29,30) |
InChIキー |
CXEDBYAXQXFDHD-UHFFFAOYSA-N |
正規SMILES |
C1COP(=O)(NC1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)
![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)
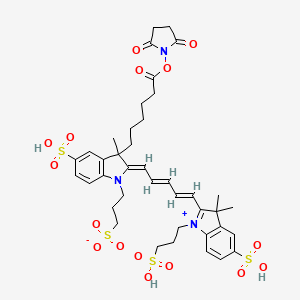
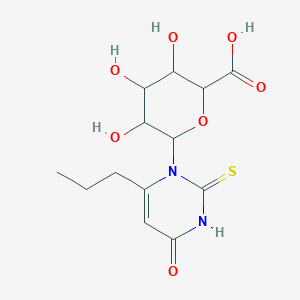
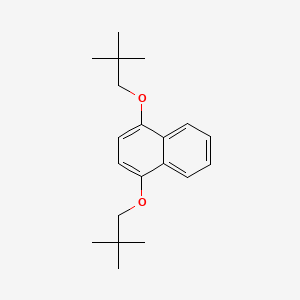
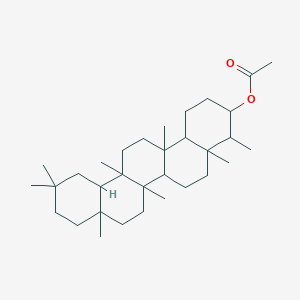
![9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12289684.png)
